

# Spectroscopic Profile of 3-Bromo-L-phenylalanine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-L-phenylalanine

Cat. No.: B1272018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-L-phenylalanine**, a key building block in pharmaceutical research and peptide synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analyses.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-L-phenylalanine**. This information is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **3-Bromo-L-phenylalanine**.

<sup>1</sup> H NMR (400 MHz, MeOD)	
Chemical Shift (δ) ppm	Assignment
7.55	Aromatic CH
7.46	Aromatic CH
7.30	Aromatic CH
7.23	Aromatic CH
4.18	α-CH
3.29	β-CH <sub>2</sub>
3.10	β-CH <sub>2</sub>
<sup>13</sup> C NMR (101 MHz, MeOD)	
Chemical Shift (δ) ppm	Assignment
171.8	Carbonyl (C=O)
138.8	Aromatic C
132.3	Aromatic CH
131.8	Aromatic CH
130.0	Aromatic CH
128.8	Aromatic CH
123.1	Aromatic C-Br
55.0	α-CH
36.1	β-CH <sub>2</sub>

## Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for **3-Bromo-L-phenylalanine** are

listed below.

Wavenumber (cm <sup>-1</sup> )	Assignment
3064	Aromatic C-H stretch
2927	Aliphatic C-H stretch
1589	N-H bend (amine)
1519	C=C stretch (aromatic)
1407	C-O stretch or O-H bend (carboxylic acid)
1341	C-N stretch
1251	O-H bend or C-O stretch
1070	C-Br stretch

### Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, confirming its elemental composition.

Technique	Parameter	Value
High-Resolution Mass Spectrometry (HRMS)	Calculated m/z for [M+H] <sup>+</sup> (C <sub>9</sub> H <sub>11</sub> <sup>79</sup> BrNO <sub>2</sub> )	243.9973
	Found m/z for [M+H] <sup>+</sup>	243.9971

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **3-Bromo-L-phenylalanine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **3-Bromo-L-phenylalanine**.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- A sample of **3-Bromo-L-phenylalanine** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is accurately weighed.
- The sample is dissolved in an appropriate deuterated solvent, such as Methanol- $\text{d}_4$  (MeOD) or Dimethyl Sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
- The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- $^1\text{H}$  NMR: The spectrum is acquired at 400 MHz. A sufficient number of scans are collected to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- $^{13}\text{C}$  NMR: The spectrum is acquired at 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Chemical shifts are referenced to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Bromo-L-phenylalanine**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- For solid-state analysis, a small amount of the powdered **3-Bromo-L-phenylalanine** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and confirm the elemental composition of **3-Bromo-L-phenylalanine**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

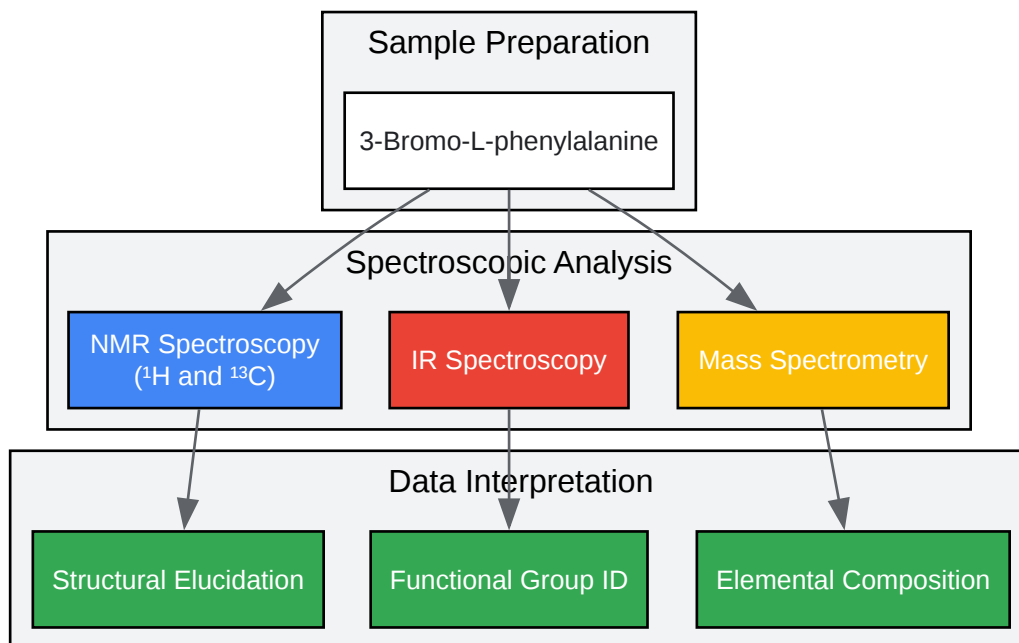
- A dilute solution of **3-Bromo-L-phenylalanine** is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
- The solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

Data Acquisition:

- The mass spectrometer is operated in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ .
- The instrument is calibrated to ensure high mass accuracy.
- The spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range. The high resolution allows for the determination of the exact mass, which is then compared to the calculated mass based on the elemental formula.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Bromo-L-phenylalanine**.



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Caption: Workflow for the Spectroscopic Characterization of **3-Bromo-L-phenylalanine**.

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